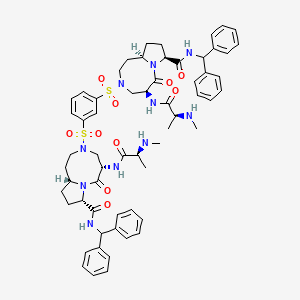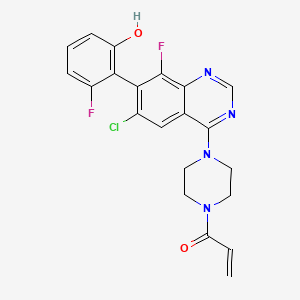
(S)-1-(4-(6-氯-8-氟-7-(2-氟-6-羟基苯基)喹唑啉-4-基)哌嗪-1-基)丙-2-烯-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ARS1620 is a covalent inhibitor of K-RASG12C (IC50 = <3 μM). It selectively inhibits growth of H358, MIA-PaCa2, and LU65 cancer cells that express K-RASG12C (IC50s = 150 nM) over H441, A549, and HCT116 cells expressing wild-type K-RAS (IC50s = >10 μM). ARS1620 (200 mg/kg) induces tumor regression in a MIA-PaCa2, but not an H441, mouse xenograft model. It also decreases tumor volume in patient-derived xenograft (PDX) mouse models expressing K-RASG12C, but not K-RASG12D or wild-type K-RAS.
Novel atropisomeric selective KRASG12C inhibitor
ARS-1620 is an atropisomeric selective KRAS-G12C inhibitor with desirable pharmacokinetics. ARS-1620 is a covalent compound with high potency and selectivity for KRAS-G12C. ARS-1620 achieves rapid and sustained in vivo target occupancy to induce tumor regression. We use ARS-1620 to dissect oncogenic KRAS dependency and demonstrate that monolayer culture formats significantly underestimate KRAS dependency in vivo. ARS-1620 represents a new generation of KRAS-G12C-specific inhibitors with promising therapeutic potential.
科学研究应用
KRAS G12C Inhibition in Non-Small Cell Lung Cancer (NSCLC)
ARS-1620 is a potent inhibitor of KRAS G12C, a mutation found in non-small cell lung cancer (NSCLC). It has been shown to have a synergistic effect with osimertinib, an EGFR inhibitor, in decreasing cellular proliferation by acting on mutant KRAS . This combination was predicted by the Computational Analysis of Novel Drug Opportunities (CANDO) platform .
KRAS G12C Inhibition in Colorectal Cancer
ARS-1620 has also been used in the treatment of colorectal cancer. It has been found to have high in vivo antitumor activity . By redesigning the scaffold structure, the same group that developed ARS-853 identified ARS-1620, which overcame the shortcomings of the ARS-583 series .
Pharmacogenomics
ARS-1620 is used in the field of pharmacogenomics, which aims to provide personalized care to every patient. The CANDO platform uses ARS-1620 to screen optimal compounds for any indication/disease by performing analytics on their interactions using large protein libraries .
Drug Synergy Studies
ARS-1620 is used in drug synergy studies. For instance, it has been found to show a synergistic effect with osimertinib and BAY-293, a pan-KRAS inhibitor, on decreasing cellular proliferation .
Gene Expression Studies
ARS-1620 is used in gene expression studies. It has been found that MAPK expression is strongly correlated with decreased cellular proliferation following treatment with KRAS inhibitor BAY-293, but not treatment with ARS-1620 or osimertinib .
Development of New Therapeutic Modalities
ARS-1620 is used in the development of new therapeutic modalities. It holds the potential of transforming clinical management of KRAS mutated solid tumors .
属性
IUPAC Name |
1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF2N4O2/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29/h2-5,10-11,29H,1,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPZPNYZFSJUPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazin-1-yl)prop-2-en-1-one | |
Q & A
Q1: How does ARS-1620 interact with its target, KRAS G12C?
A1: ARS-1620 is a covalent inhibitor that specifically targets the mutated cysteine residue (C12) present in the KRAS G12C protein. It binds to this cysteine in the inactive, GDP-bound conformation of KRAS G12C, effectively locking the protein in this inactive state. This prevents KRAS from cycling to its active, GTP-bound form, which is essential for downstream signaling and tumor growth [, , , , ].
Q2: What are the downstream effects of ARS-1620 binding to KRAS G12C?
A2: By inhibiting KRAS G12C, ARS-1620 disrupts downstream signaling pathways crucial for tumor cell proliferation and survival. These pathways include the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are often hyperactivated in KRAS-mutant cancers [, , , , , ].
Q3: How does ARS-1620 demonstrate selectivity for the KRAS G12C mutant?
A3: ARS-1620 exploits the unique cysteine residue introduced by the G12C mutation, which is absent in wild-type KRAS. This cysteine is located within the switch-II pocket (S-IIP), which is accessible only in the inactive GDP-bound state. Therefore, ARS-1620 selectively targets and inhibits KRAS G12C while sparing wild-type KRAS [, , , , ].
Q4: What is the molecular formula and weight of ARS-1620?
A4: The molecular formula of ARS-1620 is C21H19ClF2N4O2, and its molecular weight is 432.85 g/mol.
Q5: What is the preclinical evidence supporting ARS-1620's efficacy?
A5: ARS-1620 has demonstrated potent antitumor activity in preclinical studies using various models. This includes:
- In vitro: Inhibiting cell viability and proliferation in a panel of KRAS G12C mutant cell lines, including lung, pancreatic, and colorectal cancer models [, , , , ].
- In vivo: Demonstrating significant tumor growth inhibition in mouse xenograft models of KRAS G12C mutant tumors [, , , , ].
Q6: Are there any ongoing clinical trials investigating ARS-1620?
A6: While specific details of ongoing clinical trials are not mentioned in the provided abstracts, the research highlights that ARS-1620 has progressed to clinical trials for patients with KRAS G12C mutant cancers [, , ].
Q7: What are the potential mechanisms of resistance to ARS-1620?
A7: Despite its initial efficacy, preclinical studies have identified several potential resistance mechanisms to ARS-1620, including:
- Adaptive feedback activation: Reactivation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, through compensatory mechanisms involving receptor tyrosine kinases (RTKs) or other RAS isoforms [, , ].
- Tumor heterogeneity: The presence of subpopulations of tumor cells with different KRAS mutations or other oncogenic drivers that are not targeted by ARS-1620 [].
- Emergence of new mutations: Acquisition of secondary mutations within KRAS or other genes involved in downstream signaling pathways that confer resistance to ARS-1620 [].
Q8: What are the strategies being explored to overcome resistance to ARS-1620?
A8: Several approaches are under investigation to address resistance mechanisms, including:
- Combination therapies: Combining ARS-1620 with other targeted therapies, such as inhibitors of RTKs (EGFR, FGFR, AXL), SHP2, MEK, PI3K, or mTOR, to block compensatory signaling pathways [, , , , , ].
- Developing next-generation inhibitors: Designing more potent and selective KRAS G12C inhibitors with improved pharmacokinetic properties [, ].
- Identifying biomarkers: Discovering predictive biomarkers to stratify patients who are most likely to benefit from ARS-1620 treatment or to monitor the emergence of resistance [, ].
Q9: How has computational chemistry contributed to understanding ARS-1620's interactions with KRAS G12C?
A9: Computational methods, including molecular docking and molecular dynamics simulations, have been instrumental in:
- Visualizing the binding mode: Providing structural insights into how ARS-1620 binds within the S-IIP of KRAS G12C and forms a covalent bond with the cysteine residue [, ].
- Predicting binding affinity: Estimating the binding strength of ARS-1620 to KRAS G12C and guiding the design of analogs with improved potency [].
- Rationalizing SAR: Exploring the relationship between structural modifications of ARS-1620 and its inhibitory activity, leading to the identification of key pharmacophores [, ].
Q10: How do structural modifications of ARS-1620 influence its activity?
A10: While detailed SAR studies are not presented in the provided abstracts, the research suggests that modifications to the core scaffold of ARS-1620 can impact its:
- Potency: Altering the substituents on the quinazoline ring or the piperazine ring can significantly affect the binding affinity for KRAS G12C [, ].
- Selectivity: Modifications can influence the specificity of ARS-1620 for KRAS G12C over other cysteine-containing proteins [, ].
- Pharmacokinetic properties: Changes in the molecule's structure can affect its absorption, distribution, metabolism, and excretion, ultimately influencing its in vivo efficacy [, ].
Q11: Are there any specific drug delivery strategies being explored for ARS-1620?
A11: While the provided research primarily focuses on the pharmacological properties of ARS-1620, the development of novel drug delivery systems, such as nanoparticles or antibody-drug conjugates, could potentially enhance its therapeutic index by:
Q12: What analytical techniques are used to characterize and quantify ARS-1620?
A12: The research mentions various analytical methods employed in studying ARS-1620:
- High-performance liquid chromatography (HPLC): Used to assess the accumulation and efflux of ARS-1620 in cells, providing insights into its transport mechanisms [, ].
- Mass spectrometry: Utilized for the identification and quantification of ARS-1620 and its metabolites in biological samples [].
- Cell-based assays: Employed to measure the effects of ARS-1620 on cell viability, proliferation, and signaling pathway activity [, , , , ].
- Animal models: Used to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of ARS-1620 [, , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

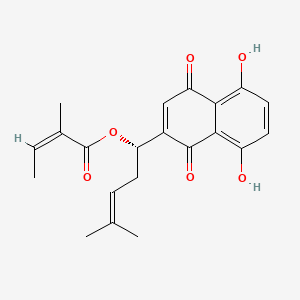


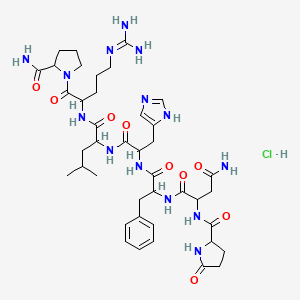

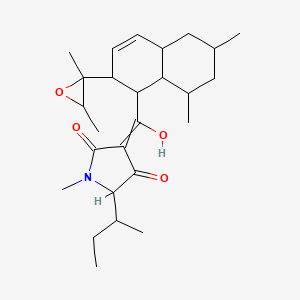

![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)

![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)

